molecular formula C9H16O2 B14667710 (Z)-4-Nonenoic acid

(Z)-4-Nonenoic acid

Cat. No.: B14667710
M. Wt: 156.22 g/mol
InChI Key: HVCNEOVTZJYUAI-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-Nonenoic acid is an unsaturated carboxylic acid with the molecular formula C9H16O2 It features a double bond in the Z (cis) configuration at the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: (Z)-4-Nonenoic acid can be synthesized through several methods:

    Oxidation of Alkenes: One common method involves the oxidation of nonene using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) followed by hydrolysis to yield the carboxylic acid.

    Hydrolysis of Nitriles: Another method involves the hydrolysis of 4-nonenenitrile using acidic or basic conditions to produce this compound.

    Grignard Reactions: The reaction of a Grignard reagent with carbon dioxide (CO2) followed by acidification can also yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust and efficient oxidizing agents. The choice of method depends on factors such as cost, yield, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: (Z)-4-Nonenoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce nonanedioic acid (azelaic acid) using strong oxidizing agents like potassium permanganate.

    Reduction: The double bond can be reduced to yield nonanoic acid using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alcohols (for esterification), amines (for amidation)

Major Products Formed:

    Oxidation: Nonanedioic acid (azelaic acid)

    Reduction: Nonanoic acid

    Substitution: Various esters and amides

Scientific Research Applications

(Z)-4-Nonenoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of polymers, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-4-Nonenoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors involved in metabolic pathways.

    Pathways Involved: It may influence pathways related to lipid metabolism and signal transduction.

Comparison with Similar Compounds

    Nonanoic Acid: A saturated analog of (Z)-4-Nonenoic acid, lacking the double bond.

    Azelaic Acid: A dicarboxylic acid derived from the oxidation of this compound.

    Oleic Acid: Another unsaturated fatty acid with a double bond in a different position.

Uniqueness: this compound is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and potential biological activity compared to its saturated and differently unsaturated counterparts.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(Z)-non-4-enoic acid

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h5-6H,2-4,7-8H2,1H3,(H,10,11)/b6-5-

InChI Key

HVCNEOVTZJYUAI-WAYWQWQTSA-N

Isomeric SMILES

CCCC/C=C\CCC(=O)O

Canonical SMILES

CCCCC=CCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.